2,4-二甲氧基吡啶-3-甲醛

描述

Synthesis Analysis

The synthesis of related compounds involves key steps such as the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one to achieve novel derivatives of 2-aminoimidazol-4-carbaldehyde . These derivatives are then used to synthesize various 2-aminoimidazole alkaloids. Another synthesis approach involves cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines from 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of pyridine carbaldehyde derivatives can be complex, as seen in the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . The geometry around the metal atoms in these structures is often distorted trigonal bipyramidal, with coordination through nitrogen and oxygen atoms.

Chemical Reactions Analysis

Pyridine carbaldehyde derivatives undergo various chemical reactions, including photochemical cycloaddition with alkenes to yield dihydropyridines and tetrahydropyridines . Four-component reactions involving aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate can lead to the synthesis of dihydropyridinones and dihydropyrans . Additionally, reactions with organo-derivatives of Group III elements can result in the formation of oximates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehyde derivatives are influenced by their molecular structure. For instance, the presence of dimethylthallium(III) and methylmercury(II) in pyridine-2-carbaldehyde thiosemicarbazone derivatives affects their bonding schemes and results in different bond distances and angles in the solid state . The reactivity of these compounds can also be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of pyrrole-2-carbaldehyde derivatives .

科学研究应用

生物碱及其衍生物的合成

合成2-氨基-1H-咪唑-4-甲醛衍生物的一种新方法涉及叔丁氧羰基胍与3-溴-1,1-二甲氧基丙-2-酮的反应。该方法被证明可用于有效合成具有代表性的2-氨基咪唑生物碱,包括奥罗伊丁、海门丁、二甲酰胺、单溴二甲酰胺和阿格拉丁A,展示了相关甲醛在复杂分子合成中的多功能性 (Ando & Terashima, 2010)。

氧化环化和衍生物形成

硫代半碳氮酮的氧化环化,特别是吡啶-2-甲醛4N-甲硫代半碳氮酮,导致形成1,3,4-恶二唑衍生物。这个过程展示了甲醛在促进复杂反应和衍生物形成方面的潜力,为无机化学和材料合成领域做出了贡献 (Gómez-Saiz et al., 2002)。

双C-H官能化

在有机合成中,使用胺和甲醛(包括吡啶类似物)观察到乙酸促进的氧化还原环化与双C-H键官能化。这种方法突出了甲醛在促进选择性反应中的作用,这些反应对于构建环状化合物和促进复杂的有机转化至关重要 (Zhu & Seidel, 2017)。

用于ClO−检测的荧光探针

基于甲醛衍生物的新型功能性有机连接体用于组装经过铕修饰的骨架,以灵敏且选择性地检测ClO−。该应用强调了甲醛在开发用于环境和生物传感的高灵敏度分子探针中的效用 (Zhou et al., 2018)。

先进材料合成

甲醛还在先进材料的合成中发挥着至关重要的作用,例如在与钯形成乙酸盐桥连的双核络合物中,展示了甲醛在开发具有催化和材料科学潜在应用的金属有机化合物的效用 (Lentijo, Miguel, & Espinet, 2011)。

安全和危害

属性

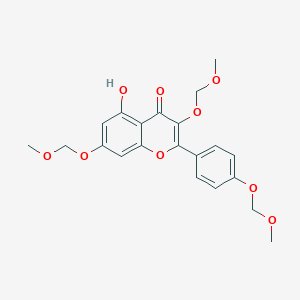

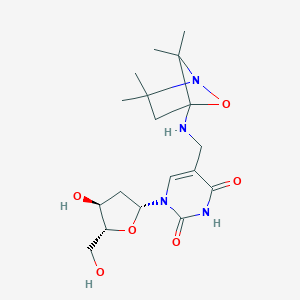

IUPAC Name |

2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFXQZQXQXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597818 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxypyridine-3-carbaldehyde | |

CAS RN |

139549-08-9 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)